1-Methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine
Description
1-Methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a pyridine ring, which is further substituted with an oxadiazole ring bearing a methylphenyl group
Properties
IUPAC Name |
3-(2-methylphenyl)-5-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-6-3-4-7-15(14)17-21-19(25-22-17)16-8-5-9-20-18(16)24-12-10-23(2)11-13-24/h3-9H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHNMQOZKFMUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Substitution on the Pyridine Ring: The oxadiazole derivative is then reacted with a halogenated pyridine under basic conditions to form the substituted pyridine.
Formation of the Piperazine Ring: The final step involves the reaction of the substituted pyridine with a piperazine derivative under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its activity against certain diseases.
Biology: It is used in biological studies to understand its interaction with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine: can be compared with other piperazine derivatives and oxadiazole-containing compounds.
Similar Compounds: 1-Methyl-4-phenylpiperazine, 1-Methyl-4-{3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
